4-Bromo-4'-nitrobenzophenone
Overview
Description
4-Bromo-4'-nitrobenzophenone, also known as 4-BNBP, is a synthetic organic compound that is widely used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 130-132°C. 4-BNBP is typically used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material in the production of other compounds. In addition, it has been found to have several biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Reactions
- 4-Bromo-4'-nitrobenzophenone and its derivatives are involved in various chemical reactions and synthesis processes. For instance, 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines in dimethylformamide, leading to the formation of N-substituted amino-nitrobenzo[b]thiophenes, which are useful in the synthesis of specific organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electrochemical Studies
- Electrochemical reduction studies of nitrobenzophenone derivatives, which are closely related to this compound, reveal insights into their reduction mechanisms in various media. These studies are significant in understanding the electrochemical behavior of these compounds (Laviron, Meunier‐Prest, & Lacasse, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of other organic compounds, particularly ketones and keto-aldehydes .
Mode of Action
The mode of action of 4-Bromo-4’-nitrobenzophenone involves aromatic nitration reactions and halogenation reactions of ketone compounds . Specifically, the reaction of cuprous or ferrous bromide and nitric acid with diphenylmethanone ultimately yields 4-Bromo-4’-nitrobenzophenone .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of other organic compounds, suggesting its involvement in various biochemical pathways related to these compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would likely depend on the specific conditions of the reaction it’s used in .
Result of Action
Its role as a reagent in the synthesis of other organic compounds suggests that it may have a variety of potential effects depending on the specific compounds it helps to produce .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-nitrobenzophenone can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, and avoid contact with oxidizing agents . During operation, appropriate personal protective equipment should be worn to avoid inhaling its dust or contacting the skin .
Properties
IUPAC Name |
(4-bromophenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMUGJXZKDIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385054 | |
Record name | 4-Bromo-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40292-15-7 | |
Record name | 4-Bromo-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromo-4'-nitrobenzophenone in the synthesis of 3-bromo-6-nitrofluorenone?
A1: this compound serves as a crucial precursor in the synthesis of 3-bromo-6-nitrofluorenone. [] The process involves a multi-step reaction where this compound is first converted to 2-amino-4-bromo-4′-nitrobenzophenone. This compound then undergoes diazotization followed by a Pschorr cyclization reaction, ultimately yielding the desired 3-bromo-6-nitrofluorenone. This synthetic route highlights the utility of this compound in accessing complex fluoranthene structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.